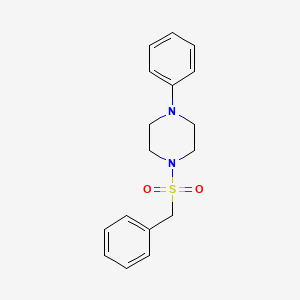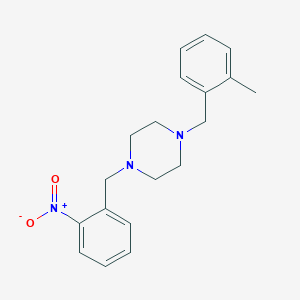
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is a member of the acrylamide family, which has been extensively studied for its applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce cell death in cancer cells by activating apoptosis pathways and inhibiting cell proliferation (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis (Zhang et al., 2016).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in cancer cells, which may contribute to its cytotoxic effects (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the expression of several proteins that are involved in cancer cell survival and proliferation, including Bcl-2, cyclin D1, and MMP-9 (Wang et al., 2015; Zhang et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide in lab experiments is its potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, which may make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can induce oxidative stress and DNA damage in cells, which may have harmful effects on normal cells as well as cancer cells (Wang et al., 2015; Zhang et al., 2016).
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on apoptosis pathways and angiogenesis. Another direction is to explore the potential therapeutic applications of this compound in other diseases besides cancer, such as inflammation and autoimmune disorders. Additionally, future research could focus on developing more potent and less toxic derivatives of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide for clinical use.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound with potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, inhibit angiogenesis, and induce oxidative stress and DNA damage. However, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and less toxic derivatives for clinical use.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves the reaction of 4-fluoroacetophenone and 2-methoxy-5-nitrobenzaldehyde with acryloyl chloride in the presence of a base. The product is then purified by recrystallization. This method has been described in detail in a scientific publication by Wang et al. (2015).
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been studied for its potential therapeutic properties, particularly as an anticancer agent. Several studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the growth and metastasis of cancer cells in animal models (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-15-8-7-13(19(21)22)10-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRSCGWPJFEP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

